Cyclododecene

Catalog No.
S772910
CAS No.
1501-82-2
M.F
C12H22
M. Wt
166.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclododecene

CAS Number

1501-82-2

Product Name

Cyclododecene

IUPAC Name

cyclododecene

Molecular Formula

C12H22

Molecular Weight

166.3 g/mol

InChI

InChI=1S/C12H22/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,3-12H2

InChI Key

HYPABJGVBDSCIT-UHFFFAOYSA-N

SMILES

C1CCCCCC=CCCCC1

Canonical SMILES

C1CCCCCC=CCCCC1

Cyclododecene is an organic compound with the chemical formula C12H22\text{C}_{12}\text{H}_{22}. It exists primarily as a mixture of two isomers: cis and trans. At room temperature, cyclododecene is a colorless liquid with a characteristic odor. It is notable for its cyclic structure, which consists of a twelve-membered carbon ring. The compound is primarily used in the synthesis of various chemicals and materials due to its unique properties, including its ability to undergo various

Cyclododecene itself does not possess a well-defined mechanism of action in biological systems. However, the polymers derived from cyclododecene (COCs) exhibit interesting properties depending on their specific structure. For instance, some COCs exhibit biocompatibility and can be used for drug delivery applications [].

, including:

  • Hydrogenation: Cyclododecene can be hydrogenated to form cyclododecane, typically using catalysts such as nickel or palladium under high pressure and temperature conditions.
  • Oxidation: It can undergo oxidation reactions, producing cyclododecene oxide and cyclododecene hydroperoxide when reacted with molecular oxygen at elevated temperatures .
  • Borylation: The compound reacts selectively with dipinacolborane through its cis isomer in a rhodium-catalyzed reaction, allowing for the separation of diastereoisomers .

Cyclododecene can be synthesized through several methods:

  • Catalytic Trimerization: Butadiene can be catalytically trimerized to form cyclododecatriene, which is subsequently hydrogenated to yield cyclododecene.
  • Dehydrocyclization: This method involves the dehydrogenation of cyclododecane or similar saturated hydrocarbons under specific conditions.
  • Isomerization: The cis and trans forms can be interconverted through thermal or catalytic processes .

Cyclododecene has several applications across various fields:

  • Chemical Intermediates: It serves as a precursor for synthesizing nylon 12 and other polymers.
  • Lubricants: The compound is used in the production of synthetic lubricating oils.
  • Volatile Binders: Due to its slow evaporation rate, it is employed in art restoration and archaeological conservation as a temporary binder for fragile materials .

Studies exploring the interactions of cyclododecene with other compounds have shown that it can react selectively under certain conditions. For example, its interaction with dipinacolborane highlights its potential for selective chemical transformations. Furthermore, research into its environmental interactions indicates that cyclododecene may persist in the environment, raising concerns about bioaccumulation and ecological impacts .

Cyclododecene shares similarities with several other cyclic alkenes. Below are some comparable compounds along with their distinguishing features:

CompoundFormulaUnique Features
CyclohexeneC6H10\text{C}_6\text{H}_{10}Smaller ring size; more reactive due to strain
CycloocteneC8H14\text{C}_8\text{H}_{14}Intermediate reactivity; used in polymer synthesis
CyclododecaneC12H24\text{C}_{12}\text{H}_{24}Saturated counterpart; used as a precursor for nylon
DicyclopentadieneC10H10\text{C}_{10}\text{H}_{10}More complex structure; utilized in resin production

Cyclododecene's uniqueness lies in its twelve-membered ring structure, which provides distinct physical and chemical properties compared to smaller cyclic alkenes like cyclohexene and cyclooctene. Its applications in polymer chemistry and materials science further distinguish it from these similar compounds .

XLogP3

5.7

GHS Hazard Statements

Aggregated GHS information provided by 27 companies from 2 notifications to the ECHA C&L Inventory.;
H315 (92.59%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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